molecular formula C16H17N5O3 B2698412 1-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one CAS No. 2097913-08-9

1-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one

Cat. No.: B2698412
CAS No.: 2097913-08-9
M. Wt: 327.344
InChI Key: GFZKBVRNSNMHRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one is a complex organic compound that features a quinoxaline moiety linked to a pyrrolidine ring, which is further connected to an imidazolidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one typically involves multi-step organic reactions. One common approach is the reaction of quinoxaline derivatives with pyrrolidine and imidazolidinone precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of green chemistry principles are often employed to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

1-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and mechanisms.

    Medicine: Due to its potential biological activity, it is investigated for use in drug development, particularly for its antimicrobial and anticancer properties.

    Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism by which 1-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one exerts its effects involves its interaction with specific molecular targets. The quinoxaline moiety can bind to enzymes or receptors, modulating their activity. The pyrrolidine and imidazolidinone rings contribute to the compound’s overall stability and ability to penetrate biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one is unique due to the combination of its three distinct moieties, which confer a range of chemical and biological properties. This makes it a versatile compound for research and industrial applications .

Properties

IUPAC Name

1-(3-quinoxalin-2-yloxypyrrolidine-1-carbonyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c22-15-17-6-8-21(15)16(23)20-7-5-11(10-20)24-14-9-18-12-3-1-2-4-13(12)19-14/h1-4,9,11H,5-8,10H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZKBVRNSNMHRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)N4CCNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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